molecular formula C14H18N4S2 B5583687 5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5583687
M. Wt: 306.5 g/mol
InChI Key: IIKSNYJHBPELFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, involves characterization using techniques like FTIR and NMR. These compounds have been explored for their potential as corrosion inhibitors, showcasing their chemical reactivity and interaction with metal surfaces (Chauhan et al., 2019).

Molecular Structure Analysis

  • Detailed crystal structure analyses of similar triazole compounds provide insights into their molecular geometry and intermolecular interactions. For instance, the analysis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione reveals complex hydrogen bonding and supramolecular interactions (Xu et al., 2006).

Chemical Reactions and Properties

  • Various triazole compounds demonstrate a range of chemical behaviors, including interactions with metal ions and potential as corrosion inhibitors. Their ability to form stable complexes with metals like Cu(II), Ni(II), and Fe(II) has been extensively studied, highlighting the versatility of these compounds in chemical reactions (Sancak et al., 2007).

Physical Properties Analysis

  • Triazole derivatives exhibit distinct physical properties, such as crystal structure and melting points, which are crucial for their application in various fields. The synthesis and characterization of similar compounds provide valuable data on their physical attributes (Srivastava et al., 2016).

Chemical Properties Analysis

  • The chemical properties of triazole derivatives are influenced by their molecular structure. Studies on compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione offer insights into their reactivity, biological activity predictions, and theoretical chemistry aspects, which are essential for understanding the chemical behavior of 5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol (Saidov et al., 2014).

properties

IUPAC Name

3-cyclohexyl-4-[(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSNYJHBPELFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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